5-Bromo-2-methoxyquinoline-8-carbaldehyde
CAS No.: 885687-82-1
Cat. No.: VC7852044
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09
* For research use only. Not for human or veterinary use.

CAS No. | 885687-82-1 |
---|---|
Molecular Formula | C11H8BrNO2 |
Molecular Weight | 266.09 |
IUPAC Name | 5-bromo-2-methoxyquinoline-8-carbaldehyde |
Standard InChI | InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3 |
Standard InChI Key | IGLZFFUNRZEBSG-UHFFFAOYSA-N |
SMILES | COC1=NC2=C(C=CC(=C2C=C1)Br)C=O |
Canonical SMILES | COC1=NC2=C(C=CC(=C2C=C1)Br)C=O |
Chemical Structure and Identifiers
Molecular Characteristics
The compound’s structure consists of a quinoline core (a bicyclic aromatic system) with substituents at positions 2 (methoxy), 5 (bromo), and 8 (carbaldehyde). Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 885687-82-1 | |
PubChem CID | 70700876 | |
Molecular Formula | C₁₁H₈BrNO₂ | |
Molecular Weight | 266.09 g/mol | |
SMILES | COC1=NC2=C(C=CC(=C2C=C1)Br)C=O | |
InChIKey | IGLZFFUNRZEBSG-UHFFFAOYSA-N |
The aldehyde group at position 8 enables reactivity in condensation reactions, while the bromine atom at position 5 provides a site for further functionalization via cross-coupling reactions .
Synthesis and Preparation Methods
Reported Synthesis Pathways
While no direct synthesis of 5-bromo-2-methoxyquinoline-8-carbaldehyde is explicitly detailed in publicly available literature, analogous methods for brominated quinolines suggest potential routes:
-
Bromination of Quinoline Derivatives:
Introducing bromine at position 5 via electrophilic substitution, followed by aldehyde functionalization at position 8. This approach typically requires protective/deprotective steps to control regioselectivity . -
Cross-Coupling Reactions:
Utilizing palladium-catalyzed coupling reactions to introduce substituents at position 5, though bromine’s presence may complicate such processes . -
One-Pot Synthesis via Acid-Catalyzed Condensation:
Inspired by pyrimidine synthesis methods (e.g., reacting 2-bromomalonaldehyde with amidines in protic acids), similar strategies might apply to quinoline systems .
Table 1: Hypothetical Synthesis Pathways for Structural Analogs
Reagents/Conditions | Key Steps | Yield | Source |
---|---|---|---|
2-Bromomalonaldehyde + Amidine | Acid-catalyzed condensation (e.g., HCl) | ~33–43% | |
Brominated Quinoline + Oxidizing Agent | Aldehyde formation at C8 | N/A | Hypothetical |
Physicochemical Properties
Predicted and Experimental Data
Experimental data for this compound are scarce, but computational predictions and analog comparisons provide insights:
Property | Value | Source |
---|---|---|
Density | 1.577 ± 0.06 g/cm³ (predicted) | |
Boiling Point | 384.9 ± 42.0°C (predicted) | |
pKa | 0.55 ± 0.50 (predicted) | |
LogP | 2.818–3.28 (predicted) | |
Storage Conditions | 2–8°C under inert gas (N₂/Ar) |
The aldehyde group contributes to its potential reactivity, while the methoxy substituent enhances solubility in polar aprotic solvents .
Activity | Mechanism | Example Compounds |
---|---|---|
Anticancer | DNA intercalation, kinase inhibition | Chloroquine, Doxorubicin |
Antimicrobial | Membrane disruption, enzyme inhibition | Ciprofloxacin, Mefloquine |
Enzyme Inhibition | Competitive binding to active sites | Carbonic anhydrase inhibitors (e.g., acetazolamide) |
While 5-bromo-2-methoxyquinoline-8-carbaldehyde lacks direct biological activity data, its structural features suggest utility in synthesizing derivatives with tailored properties. For instance:
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Aldehyde Functionalization: Schiff base formation for metal coordination or prodrug design.
-
Bromine Reactivity: Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups .
Storage Recommendations:
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